3-(3-azidopropoxy)-N,N-dimethylaniline
Overview
Description
3-(3-azidopropoxy)-N,N-dimethylaniline is an organic compound that features an azide group attached to a propoxy chain, which is further connected to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-azidopropoxy)-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with 3-bromopropyl azide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the azide group replaces the bromine atom on the propyl chain.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
3-(3-azidopropoxy)-N,N-dimethylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: Formation of the corresponding amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
3-(3-azidopropoxy)-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the preparation of functional materials, including polymers and nanomaterials.
Bioconjugation: Employed in bioconjugation strategies due to its azide group, which can react with alkyne-containing biomolecules.
Mechanism of Action
The mechanism of action of 3-(3-azidopropoxy)-N,N-dimethylaniline largely depends on the specific reaction it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process.
Comparison with Similar Compounds
Similar Compounds
- 3-azidopropionic acid
- 3-azidopropylamine
- 3-azidopropyl bromide
Uniqueness
3-(3-azidopropoxy)-N,N-dimethylaniline is unique due to the presence of both an azide group and a dimethylaniline moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
3-(3-azidopropoxy)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-15(2)10-5-3-6-11(9-10)16-8-4-7-13-14-12/h3,5-6,9H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQPALSZAUCKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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